2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate
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Overview
Description
2,6-Dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate is a complex organic compound with a molecular formula of C({23})H({21})NO(_{5}). This compound features a quinoline core, which is a significant structure in medicinal chemistry due to its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Introduction of Methoxy Groups: Methoxylation can be achieved through the methylation of hydroxyl groups using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,6-Dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent structure, widely used in antimalarial drugs like chloroquine.
Isoquinoline: Similar structure with different biological activities.
2,6-Dimethoxyphenyl derivatives: Compounds with similar methoxy substitutions but different core structures.
Uniqueness
2,6-Dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate is unique due to its specific combination of a quinoline core with methoxy and acetate functional groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[2,6-dimethoxy-4-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-13(25)29-23-19(27-2)10-15(11-20(23)28-3)18-12-21(26)24-22-16-7-5-4-6-14(16)8-9-17(18)22/h4-11,18H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBXPHFAPGPQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387162 |
Source
|
Record name | AC1MEQVE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-00-6 |
Source
|
Record name | AC1MEQVE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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